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Compound of Interest

Compound Name: 5-Formyl-2'-O-methyluridine

Cat. No.: B15090963 Get Quote

A Comparative Guide for Researchers

In the intricate landscape of nucleic acid modifications, the nuanced functional distinctions

between closely related molecules can have profound biological implications. This guide

provides a comprehensive comparison of 5-Formyl-2'-O-methyluridine and 5-

hydroxymethyluridine, offering insights into their respective roles, supporting experimental data,

and detailed methodologies for their study. While extensive research has illuminated the

functions of 5-hydroxymethyluridine, direct experimental data on 5-Formyl-2'-O-methyluridine
remains limited. Therefore, its functional profile is largely inferred from the well-characterized

effects of its constituent modifications: 2'-O-methylation and the 5-formyl group on the uracil

base.

At a Glance: Key Functional Distinctions
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Feature
5-Formyl-2'-O-
methyluridine (Inferred)

5-hydroxymethyluridine

Primary Location RNA DNA

Core Function

Likely modulates RNA stability,

processing, and translation.

The formyl group may

introduce regulatory

complexities or potential

toxicity.

Epigenetic mark in some

eukaryotes, particularly

dinoflagellates, involved in

transposon silencing. Also an

intermediate in thymine

oxidation in mammals.

Effect on Nucleic Acid Stability

The 2'-O-methyl group is

known to enhance RNA

stability. The 5-formyl group's

effect is not directly

established but may alter base

pairing and local structure.

Does not significantly alter

DNA stability and is recognized

by specific proteins.

Biological Impact

The 5-formyl group, based on

studies of 5-formyluracil, is

associated with toxicity and

mutagenicity.[1][2]

Plays a role in genome

regulation and is abundant in

certain organisms like

dinoflagellates, where it can

replace a significant portion of

thymidine.[3]

In-Depth Functional Analysis
5-hydroxymethyluridine: An Epigenetic Regulator and
Oxidation Product
5-hydroxymethyluridine (5hmU) is a modified pyrimidine nucleoside found in the DNA of various

organisms. In typical eukaryotes, it is present at very low levels and is often considered a

product of thymidine oxidation. However, in dinoflagellates, 5hmU is found in remarkably high

amounts and functions as an epigenetic mark to silence transposable elements.[1][3] Studies

have shown that a reduction in 5hmU content in these organisms leads to the transcriptional

activation of transposons.[1]
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In mammalian cells, 5hmU is recognized as an oxidative product of thymine, generated by the

TET (ten-eleven translocation) enzymes. While its precise biological role in mammals is still

under investigation, its presence suggests a potential role in DNA demethylation pathways or

as a distinct epigenetic signal.

5-Formyl-2'-O-methyluridine: A Tale of Two Modifications
Direct experimental evidence for the biological function of 5-Formyl-2'-O-methyluridine is

currently unavailable in the scientific literature. However, its functional properties can be

inferred from the well-established roles of its two key modifications:

2'-O-methylation: This is a common modification in various RNA species, including rRNA,

tRNA, and mRNA. The presence of a methyl group on the 2' hydroxyl of the ribose sugar

enhances the stability of RNA by protecting it from nuclease degradation. This modification is

also known to play a role in modulating RNA-protein interactions and can help viruses evade

the host immune system.

5-Formyluracil: The 5-formyl group on the uracil base is a different story. Studies on 5-

formyluracil (5fU) and its nucleoside derivatives, 5-formyluridine (5fUrd) and 5-formyl-2'-

deoxyuridine (5fodUrd), have demonstrated significant toxicity and mutagenicity in

mammalian cells.[1][2] The formyl group can interfere with normal RNA and DNA

metabolism.[1] It is suggested that the toxicity of 5-fodUrd arises from its phosphorylation

and subsequent inhibition of thymidylate synthetase, an essential enzyme for DNA synthesis.

[1] Furthermore, 5fU has been shown to be mutagenic, inducing base substitutions by

mispairing with guanine, cytosine, and thymine during DNA replication.[4]

Therefore, it is plausible that 5-Formyl-2'-O-methyluridine, when present in RNA, would have

a dual effect. The 2'-O-methyl group would confer stability to the RNA molecule, while the 5-

formyl group could act as a regulatory or damage signal, potentially altering translation or

marking the RNA for a specific fate.

Quantitative Data Summary
The following tables summarize the available quantitative data for the effects of 5-

hydroxymethyluridine and 5-formyluridine derivatives.

Table 1: Abundance of 5-hydroxymethyluridine in Dinoflagellate DNA
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Dinoflagellate Species % of Total Thymidine replaced by 5hmU

A. carterae 44.59%

C. cohnii 28.97%

Symbiodinium sp. 22.18%

Data from PNAS (2021)[3]

Table 2: Cytotoxicity of 5-Formyluracil and its Derivatives

Compound
Concentration for 50% reduction in
colony-forming ability (μM) in Chinese
Hamster Fibroblast cells

5-formyluracil (5-foU) ~1000

5-formyluridine (5-foUrd) ~300

5-formyl-2'-deoxyuridine (5-fodUrd) ~10

Data from Toxicology Letters (2001)[1]

Table 3: Mutagenicity of 5-Formyluracil and its Derivatives at the HPRT Locus

Compound (at 10 μM)
Induced Mutation Frequency (per 10^6
viable cells)

Control <1

5-formyluracil (5-foU) ~5

5-formyl-2'-deoxyuridine (5-fodUrd) ~3000

5-hydroxymethyluracil (5-hmU) No significant increase

5-hydroxymethyl-2'-deoxyuridine No significant increase

Data from Toxicology Letters (2001)[1]
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Experimental Protocols
Quantification of 5-hydroxymethyluridine in Genomic
DNA by LC-MS/MS
Objective: To accurately quantify the levels of 5hmU in genomic DNA.

Protocol:

DNA Extraction: Isolate high-quality genomic DNA from the desired cell or tissue source

using a standard DNA extraction kit.

DNA Digestion: Digest 1-5 µg of genomic DNA to single nucleosides using a cocktail of

DNase I, snake venom phosphodiesterase, and alkaline phosphatase.

LC-MS/MS Analysis:

Separate the digested nucleosides using a C18 reverse-phase HPLC column.

Perform mass spectrometry in multiple reaction monitoring (MRM) mode.

Use a stable isotope-labeled internal standard of 5hmU for accurate quantification.

Monitor the specific parent-to-daughter ion transitions for both the native and labeled

5hmU.

Data Analysis: Calculate the amount of 5hmU in the sample by comparing the peak area

ratio of the analyte to the internal standard against a standard curve.

Colony Formation Assay for Cytotoxicity Assessment
Objective: To determine the cytotoxic effect of a compound by measuring its impact on the

reproductive viability of cells.

Protocol:

Cell Seeding: Plate a known number of single cells (e.g., 200-1000 cells) in a 6-well plate

and allow them to attach overnight.
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Compound Treatment: Expose the cells to a range of concentrations of the test compound

(e.g., 5-formyluridine) for a defined period (e.g., 24 hours).

Colony Growth: Remove the compound-containing medium, wash the cells, and culture them

in fresh medium for 7-14 days to allow for colony formation.

Colony Staining and Counting:

Fix the colonies with a solution of methanol and acetic acid.

Stain the colonies with crystal violet.

Count the number of colonies containing at least 50 cells.

Data Analysis: Calculate the surviving fraction for each treatment group relative to the

untreated control.

HPRT Gene Mutation Assay
Objective: To assess the mutagenic potential of a compound by measuring the frequency of

mutations in the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene.

Protocol:

Cell Treatment: Expose a population of cells (e.g., Chinese hamster V79 cells) to the test

compound for a specific duration.

Expression Period: Culture the cells in non-selective medium for a period (typically 6-8 days)

to allow for the expression of any induced mutations.

Mutant Selection: Plate a known number of cells in a medium containing a selective agent,

such as 6-thioguanine (6-TG). Only cells with a non-functional HPRT protein (mutants) will

survive and form colonies.

Cloning Efficiency: Plate a small number of cells in non-selective medium to determine the

cloning efficiency.
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Colony Counting: After an appropriate incubation period (10-14 days), count the number of

colonies in both the selective and non-selective plates.

Data Analysis: Calculate the mutation frequency by dividing the number of mutant colonies

by the total number of viable cells (determined from the cloning efficiency).
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Caption: Biosynthesis of 5-hydroxymethyluridine from thymine in DNA.
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Caption: Inferred functional consequences of 5-Formyl-2'-O-methyluridine in RNA.
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Caption: The role of 2'-O-methylation in enhancing RNA stability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15090963#functional-differences-between-5-formyl-
2-o-methyluridine-and-5-hydroxymethyluridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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